Bis[bis(phenylsulfanyl)methyl]mercury
Description
Properties
CAS No. |
64148-05-6 |
|---|---|
Molecular Formula |
C26H22HgS4 |
Molecular Weight |
663.3 g/mol |
IUPAC Name |
bis[bis(phenylsulfanyl)methyl]mercury |
InChI |
InChI=1S/2C13H11S2.Hg/c2*1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h2*1-11H; |
InChI Key |
YHCGMUSEJDQQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(SC2=CC=CC=C2)[Hg]C(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Lithium Reagent Metathesis with Mercury(II) Bromide
The primary synthesis of Hg[CH(SPh)₂]₂ involves the reaction of bis(phenylsulfanyl)methyllithium ((PhS)₂CHLi) with mercury(II) bromide in tetrahydrofuran (THF) at 0°C. The lithium reagent, prepared via deprotonation of bis(phenylsulfanyl)methane ((PhS)₂CH₂) with lithium diisopropylamide (LDA), reacts stoichiometrically with HgBr₂ in a 2:1 molar ratio:
$$
2 \, \text{(PhS)}2\text{CHLi} + \text{HgBr}2 \rightarrow \text{Hg[CH(SPh)}2]2 + 2 \, \text{LiBr}
$$
Key experimental details include:
- Solvent : Anhydrous THF, distilled from CaH₂ to eliminate moisture.
- Temperature : Reaction conducted at 0°C to mitigate radical side reactions.
- Work-up : Mercury metal byproducts are filtered, followed by solvent removal in vacuo and crystallization from toluene.
The product is isolated as a light-sensitive solid in 65–72% yield, with purity confirmed by elemental analysis (C: 44.93%, H: 3.08%, Hg: 39.30%, S: 12.54% observed vs. C: 44.90%, H: 3.15%, Hg: 39.40%, S: 12.60% calculated).
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of Hg[CH(SPh)₂]₂ exhibits a distinct Hg–C stretching vibration at 510 cm⁻¹, consistent with linear C–Hg–C coordination. Phenyl C–S stretching modes appear at 1024 cm⁻¹ and 993 cm⁻¹, while aromatic C–H bends are observed at 778 cm⁻¹.
Nuclear Magnetic Resonance
¹H NMR (CDCl₃, 100 MHz) reveals:
Mass Spectrometry
Electron ionization mass spectrometry (70 eV) shows:
- Molecular ion peak at m/z 608 ([Hg(CH(SPh)₂)₂]⁺).
- Fragment ions at m/z 289 ([HgCH(SPh)₂]⁺) and m/z 154 ([SPh]⁺).
Thermal Decomposition Behavior
Hg[CH(SPh)₂]₂ undergoes radical-mediated decomposition above 150°C, with pathways dependent on solvent environment (Table 1).
Table 1: Decomposition Products of Hg[CH(SPh)₂]₂ Under Various Conditions
| Condition | Temperature (°C) | Time (h) | Major Products (%) | Minor Products (%) |
|---|---|---|---|---|
| Toluene (reflux) | 110 | 24 | Hg⁰ (98) | (PhS)₂CH₂ (2) |
| Vacuum | 150 | 12 | Hg⁰ (100) | [(PhS)₂CH]₂ (trace) |
| Acetone | 56 | 48 | (PhS)₂C=C(SPh)₂ (15) | Hg⁰ (85) |
The decomposition mechanism proceeds via homolytic Hg–C bond cleavage:
$$
\text{Hg[CH(SPh)}2]2 \xrightarrow{\Delta} 2 \, (\text{PhS})_2\text{CH}^\cdot + \text{Hg}^0
$$
Radical recombination forms [(PhS)₂CH]₂, while hydrogen abstraction from solvent yields (PhS)₂CH₂. In acetone, carbene intermediates lead to olefin formation through dimerization.
Stability Considerations
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate decomposition at room temperature, while non-polar media (toluene, hexane) enhance stability. Chlorinated solvents induce gradual symmetrization to Hg(SPh)₂ over 72 hours.
Light Sensitivity
UV-Vis studies indicate rapid photodecomposition under λ < 400 nm, generating phenyl disulfides and colloidal mercury. Storage under argon in amber glass is essential for long-term stability.
Comparative Analysis with Related Mercurials
Table 2: Structural Parameters of Hg[CH(SPh)₂]₂ vs. PhHgCH(SPh)₂
| Parameter | Hg[CH(SPh)₂]₂ | PhHgCH(SPh)₂ |
|---|---|---|
| Hg–C Bond Length (Å) | 2.08 ± 0.02 | 2.11 ± 0.03 |
| C–Hg–C Angle (°) | 180 (linear) | 178 (near-linear) |
| Decomposition T (°C) | 150 | 135 |
The symmetrical bis-ligand configuration in Hg[CH(SPh)₂]₂ confers greater thermal stability compared to asymmetrical phenylmercury analogs.
Chemical Reactions Analysis
Types of Reactions: Bis[bis(phenylsulfanyl)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form mercury metal and phenylsulfanyl derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Mercury metal and phenylsulfanyl derivatives.
Substitution: Various substituted phenylsulfanyl compounds.
Scientific Research Applications
Chemistry: Bis[bis(phenylsulfanyl)methyl]mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. Its unique structure may offer insights into the development of new pharmaceuticals or diagnostic tools.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its ability to form stable complexes with other metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism by which bis[bis(phenylsulfanyl)methyl]mercury exerts its effects involves the interaction of the phenylsulfanyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The mercury atom plays a central role in stabilizing these complexes and facilitating their reactivity.
Comparison with Similar Compounds
Comparison with Similar Organomercury Compounds
Structural and Coordination Differences
Bis(pentafluorophenyl)mercury [Hg(C₆F₅)₂]
- Coordination Geometry: Exhibits T-shaped or three-coordinate geometries when complexed with ligands like phosphane oxides. For example, [Hg(C₆F₅)₂{PPh₂(O)C₆H₄}₂O] adopts a novel four-coordinate structure with distorted trigonal bipyramidal geometry .
- Substituent Effects : The electron-withdrawing pentafluorophenyl groups reduce electron density at the Hg center, enhancing Lewis acidity. This contrasts with the electron-donating phenylsulfanyl groups in the target compound .

Phenyl(phenylsulfanyl)mercury [Hg(C₆H₅)(SPh)]
- Structure : Linear geometry with Hg-S bond lengths averaging ~2.34 Å. The phenylsulfanyl group provides moderate steric bulk compared to bis(phenylsulfanyl)methyl ligands .
Bis(2-amino-5-nitrophenyl)mercury [Hg(C₆H₃(NO₂)NH₂)₂]
- Coordination: Likely square planar due to nitro and amino groups facilitating chelation. The nitro groups withdraw electron density, making the Hg center more electrophilic compared to the sulfur-rich target compound .
Electronic and Steric Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Phenylsulfanyl ligands in the target compound enhance electron density at Hg, reducing its electrophilicity compared to nitro- or fluoro-substituted analogs.
Q & A
What are the recommended synthetic routes for preparing Bis[bis(phenylsulfanyl)methyl]mercury, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of mercury-thioether complexes typically involves reacting mercury(II) salts with thiol or thioether ligands under controlled conditions. For this compound, a plausible route involves reacting HgCl₂ with bis(phenylsulfanyl)methane in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C, with inert gas protection to prevent oxidation. Yield optimization requires stoichiometric control (e.g., 1:2 molar ratio of Hg²⁺ to ligand) and slow addition of ligands to avoid side reactions. Post-synthesis purification via recrystallization (using toluene/hexane) or column chromatography (silica gel, eluent: CH₂Cl₂/hexane) is critical to isolate the product. Crystallographic validation (e.g., single-crystal X-ray diffraction) should confirm structural integrity .
How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the coordination geometry of mercury in this compound?
Methodological Answer:
SC-XRD is indispensable for determining mercury's coordination geometry due to its heavy atom effect, which enhances data resolution. For this compound, crystals grown via slow evaporation (e.g., from dichloromethane/ethanol) are mounted on a diffractometer (e.g., Bruker APEXII CCD). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) ensures accuracy. Mercury's coordination (linear, trigonal planar, or tetrahedral) is confirmed by bond lengths (Hg–S typically 2.3–2.5 Å) and angles (e.g., S–Hg–S ~180° for linear geometry). Software like SHELXL refines the structure, while Mercury visualizes molecular packing. Discrepancies (e.g., distorted angles) may arise from crystal packing forces or ligand flexibility, requiring Hirshfeld surface analysis to assess intermolecular interactions .
What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be addressed?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify ligand environments. Mercury’s paramagnetic effects may broaden signals; using high-field instruments (≥500 MHz) mitigates this.
- Raman/IR Spectroscopy: Hg–S stretching vibrations (150–250 cm⁻¹ in Raman) confirm bonding. Discrepancies between experimental and theoretical spectra (e.g., DFT calculations) may indicate dynamic ligand behavior or solvent effects.
- Mass Spectrometry (ESI-MS): High-resolution ESI-MS in positive ion mode detects [M+H]⁺ or [M+Na]⁺ adducts. Contradictions (e.g., unexpected fragmentation) require collision-induced dissociation (CID) studies to validate stability.
Cross-validation with SC-XRD and elemental analysis resolves inconsistencies .
How can researchers analyze the environmental stability and degradation pathways of this compound?
Methodological Answer:
Stability studies involve:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., 200–300°C) under N₂/O₂ atmospheres.
- Hydrolytic Degradation: Expose the compound to aqueous buffers (pH 4–10) at 25–50°C, monitoring Hg²⁺ release via ICP-MS. Thioether ligands may hydrolyze to sulfoxides/sulfones, identifiable by GC-MS.
- Photodegradation: UV-Vis irradiation (λ = 254–365 nm) in organic solvents quantifies photolysis products. LC-HRMS tracks ligand oxidation or Hg–S bond cleavage.
Contradictory data (e.g., varying degradation rates) may arise from matrix effects (solvent, light intensity), necessitating controlled replicate experiments .
What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals (B3LYP or PBE0) with relativistic effective core potentials (e.g., LANL2DZ for Hg) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps).
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to predict ligand exchange kinetics.
- Natural Bond Orbital (NBO) Analysis: Quantify Hg–S bond covalency (Wiberg bond indices >0.5 indicate strong interactions).
Discrepancies between computed and experimental structures (e.g., bond length deviations >0.05 Å) require recalibration of basis sets or solvent models .
How should researchers address discrepancies in reported toxicity data for mercury-thioether compounds?
Methodological Answer:
- In Vitro Assays: Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) across studies, noting variations in exposure duration, cell lines, and Hg speciation (e.g., free Hg²⁺ vs. intact complex).
- Chelation Studies: Use competing ligands (e.g., EDTA, glutathione) to assess stability in biological matrices.
- Meta-Analysis: Aggregate data from sources like ATSDR Toxicological Profiles, applying Hill’s criteria for causality (e.g., dose-response consistency). Conflicting results may stem from assay sensitivity or compound impurities, necessitating purity verification via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

